N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthothiazole core and a nitrophenoxyacetamide moiety, suggests it may have interesting chemical and biological properties.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17(11-26-15-8-4-3-7-14(15)22(24)25)20-19-21-18-13-6-2-1-5-12(13)9-10-16(18)27-19/h1-8H,9-11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFFZTPGVSDYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenoxyacetamide Moiety: This step may involve nucleophilic substitution reactions where the naphthothiazole intermediate reacts with 2-nitrophenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole Derivatives: Compounds with similar core structures but different substituents.
Nitrophenoxyacetamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of a naphthothiazole core and a nitrophenoxyacetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies and synthesizing the available data to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a naphtho[1,2-d]thiazole core and a nitrophenoxy acetamide moiety. Its molecular formula is , with a molecular weight of approximately 380.46 g/mol. This structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.46 g/mol |
| CAS Number | 557782-81-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, thiazole compounds have demonstrated significant activity against various strains of bacteria and fungi. In vitro tests reveal that compounds with similar structures exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. In a study evaluating structure-activity relationships, compounds with thiazole rings showed selective cytotoxicity towards colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells. For example, certain derivatives resulted in a viability decrease of up to 39.8% in Caco-2 cells . The mechanism appears to involve modulation of apoptotic pathways, although detailed mechanisms remain under investigation.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors that are crucial in cancer progression and microbial resistance. The thiazole moiety is believed to play a significant role in these interactions due to its ability to form hydrogen bonds and engage in π-π stacking with aromatic residues in target proteins.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication reported the synthesis and evaluation of various thiazole derivatives against resistant bacterial strains. Among them, compounds structurally related to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : In another study focusing on anticancer activity, several thiazole derivatives were tested for their effects on Caco-2 and A549 cell lines. The results indicated that modifications to the thiazole ring could enhance selectivity and potency against specific cancer types .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the naphthothiazole core followed by coupling with the 2-nitrophenoxyacetamide moiety. Key steps include cyclization using phosphorus pentasulfide or thiourea derivatives and subsequent acylation. Catalysts like triethylamine or DMAP may enhance reaction efficiency, while purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthothiazole).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 407.0842).
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Q. How does the compound’s stability under varying pH and temperature affect experimental design?
Stability studies show degradation at pH < 3 (acidic cleavage of the acetamide bond) and temperatures >80°C (thermal decomposition of the nitro group). For biological assays, neutral buffers (pH 7.4) and refrigeration (4°C) are recommended for stock solutions. Accelerated stability testing via HPLC monitoring at 40°C/75% RH can predict shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Core Modifications : Replace the 2-nitrophenoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on bioactivity.
- Stereochemical Variations : Synthesize enantiomers using chiral auxiliaries (e.g., L-proline) to evaluate stereospecific interactions with targets.
- In Vitro Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to map inhibitory profiles. Data contradictions (e.g., varying IC₅₀ values) can be resolved by standardizing assay conditions (e.g., ATP concentration) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric assays.
- Cellular Context : Account for cell-line-specific factors (e.g., expression levels of metabolic enzymes) by testing in isogenic models.
- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-laboratory variability .
Q. What crystallographic methods validate the compound’s three-dimensional structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor < 0.05) confirms bond lengths (e.g., C-N: 1.33–1.48 Å) and dihedral angles. For poorly diffracting crystals, synchrotron radiation or cryocooling (173 K) improves data quality. Structural validation tools like PLATON check for voids and disorder .
Q. How can in silico modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to ATP pockets (e.g., in kinases). Key interactions include H-bonding with backbone amides (e.g., Met793 in EGFR) and π-π stacking with the naphthothiazole core.
- MD Simulations : GROMACS-based 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and identify critical residues for mutagenesis studies .
Q. How do synthetic impurities (e.g., regioisomers) impact bioactivity, and how are they addressed?
Impurities from incomplete cyclization (e.g., open-chain thiourea intermediates) may exhibit off-target effects. Mitigation strategies include:
- HPLC-PDA Purification : Detect and isolate impurities with λmax shifts (e.g., 250 nm vs. 280 nm for regioisomers).
- Bioassay-Guided Fractionation : Test intermediate fractions for activity to identify contaminant contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
